3-O-Methyl Estrone hydrazone-d5
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Overview
Description
3-O-Methyl Estrone hydrazone-d5 is a deuterium-labeled derivative of 3-O-Methyl Estrone hydrazone. It is a stable isotope-labeled compound used primarily in research and analytical applications. The compound has a molecular formula of C19H21D5N2O and a molecular weight of 303.45 .
Preparation Methods
The synthesis of 3-O-Methyl Estrone hydrazone-d5 involves the condensation of 3-O-Methyl Estrone with hydrazine in the presence of deuterium. The reaction typically occurs under reflux conditions in a suitable solvent such as methanol or ethanol. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Chemical Reactions Analysis
3-O-Methyl Estrone hydrazone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The hydrazone group can undergo substitution reactions with electrophiles, leading to the formation of substituted hydrazones
Scientific Research Applications
3-O-Methyl Estrone hydrazone-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and identification of compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways of estrone derivatives.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in hormone-related studies.
Industry: Utilized in the development of pharmaceuticals and as a quality control standard in the production of hormone-related drugs .
Mechanism of Action
The mechanism of action of 3-O-Methyl Estrone hydrazone-d5 involves its interaction with estrogen receptors. The compound binds to estrogen receptors in target tissues, leading to the activation of estrogen-responsive genes. This interaction results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .
Comparison with Similar Compounds
3-O-Methyl Estrone hydrazone-d5 can be compared with other similar compounds such as:
3-Methoxy-estra-1,3,5(10)-trien-17-one-d5 Hydrazone: Similar in structure but differs in the position of the methoxy group.
Estrone-d5 Hydrazone: Lacks the methoxy group present in this compound.
Estradiol-d5 Hydrazone: Contains an additional hydroxyl group compared to this compound .
Properties
Molecular Formula |
C19H26N2O |
---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
(E)-[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-3-methoxy-13-methyl-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-17-ylidene]hydrazine |
InChI |
InChI=1S/C19H26N2O/c1-19-10-9-15-14-6-4-13(22-2)11-12(14)3-5-16(15)17(19)7-8-18(19)21-20/h4,6,11,15-17H,3,5,7-10,20H2,1-2H3/b21-18+/t15-,16-,17+,19+/m1/s1/i3D2,5D2,15D |
InChI Key |
SOXXAISJFSZAOS-VYCBPXRYSA-N |
Isomeric SMILES |
[2H][C@]12CC[C@]\3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC)([2H])[2H])([2H])[2H])CC/C3=N\N)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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